molecular formula C9H10ClNO2 B582318 Ethyl 3-amino-5-chlorobenzoate CAS No. 1261269-01-5

Ethyl 3-amino-5-chlorobenzoate

Cat. No.: B582318
CAS No.: 1261269-01-5
M. Wt: 199.634
InChI Key: QZZLHCKPHMTUMA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-chlorobenzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, where the ethyl ester group is substituted at the third position with an amino group and at the fifth position with a chlorine atom. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-chlorobenzoate typically involves the esterification of 3-amino-5-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted benzoates.

    Oxidation Reactions: Products include nitrobenzoates.

    Reduction Reactions: Products include aminobenzoates.

Scientific Research Applications

Ethyl 3-amino-5-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-chlorobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Ethyl 3-amino-5-chlorobenzoate can be compared with similar compounds such as:

  • Ethyl 3-amino-4-chlorobenzoate
  • Ethyl 3-amino-6-chlorobenzoate
  • Ethyl 3-amino-5-bromobenzoate

Uniqueness: The unique positioning of the amino and chlorine groups in this compound provides distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in specific synthetic and research applications .

Properties

IUPAC Name

ethyl 3-amino-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZLHCKPHMTUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257271
Record name Benzoic acid, 3-amino-5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-01-5
Record name Benzoic acid, 3-amino-5-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261269-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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